S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate
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Overview
Description
S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate: is an organic compound characterized by the presence of a phenylsulfanyl group attached to a propyl chain, which is further linked to a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate typically involves the reaction of 3-(phenylsulfanyl)propylamine with dimethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The dimethylcarbamothioate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
Chemistry: In chemistry, S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfanyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The dimethylcarbamothioate moiety may also interact with various biological pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
Pyrazole: A compound with a five-membered ring containing two nitrogen atoms, used in various chemical and biological applications.
Uniqueness: S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate is unique due to the presence of both phenylsulfanyl and carbamothioate groups in its structure
Properties
CAS No. |
62806-74-0 |
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Molecular Formula |
C12H17NOS2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
S-(3-phenylsulfanylpropyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H17NOS2/c1-13(2)12(14)16-10-6-9-15-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
AEAOZSJMLBSXCB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
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